4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide is a heterocyclic compound with the molecular formula C8H16N4O2 and a molecular weight of 200.24 g/mol . This compound is part of the imidazolidine family, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through the modulation of enzyme activities and signaling pathways. The exact molecular targets and pathways remain an area of active research.
Comparison with Similar Compounds
Imidazolidine-2,4-dione: Another member of the imidazolidine family, known for its use in pharmaceuticals.
4,4-Dimethylimidazolidine-2,5-dione: Similar structure but with different substituents, leading to varied chemical properties and applications.
Uniqueness: 4,4-Diethyl-N-hydroxy-2-oxoimidazolidine-1-carboximidamide is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
686255-91-4 |
---|---|
Molecular Formula |
C8H16N4O2 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4,4-diethyl-N'-hydroxy-2-oxoimidazolidine-1-carboximidamide |
InChI |
InChI=1S/C8H16N4O2/c1-3-8(4-2)5-12(6(9)11-14)7(13)10-8/h14H,3-5H2,1-2H3,(H2,9,11)(H,10,13) |
InChI Key |
XDGYAXUUJVKVIA-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1(CN(C(=O)N1)/C(=N/O)/N)CC |
Canonical SMILES |
CCC1(CN(C(=O)N1)C(=NO)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.